molecular formula C12H16FN B1308936 C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine CAS No. 75180-50-6

C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine

Cat. No.: B1308936
CAS No.: 75180-50-6
M. Wt: 193.26 g/mol
InChI Key: CFJIWRVURZRCAP-UHFFFAOYSA-N
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Description

C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine is an organic compound characterized by the presence of a cyclopentyl ring substituted with a 4-fluorophenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or nitro compounds.

Scientific Research Applications

C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • C-[1-(4-Chloro-phenyl)-cyclopentyl]-methylamine
  • C-[1-(4-Bromo-phenyl)-cyclopentyl]-methylamine
  • C-[1-(4-Methyl-phenyl)-cyclopentyl]-methylamine

Uniqueness

C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJIWRVURZRCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424331
Record name C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75180-50-6
Record name C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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